molecular formula C12H21N3O6 B3393661 gamma-Glutamyl-valyl-glycine CAS No. 38837-70-6

gamma-Glutamyl-valyl-glycine

Cat. No.: B3393661
CAS No.: 38837-70-6
M. Wt: 303.31 g/mol
InChI Key: HJXBLWNEFLKSSL-XVKPBYJWSA-N
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Description

Gamma-Glutamyl-valyl-glycine is a tripeptide composed of gamma-glutamyl, valyl, and glycine residues. This compound is known for its role as a kokumi substance, which enhances the flavor of foods without having a taste of its own. It is a potent agonist of the calcium-sensing receptor, which contributes to its flavor-enhancing properties .

Preparation Methods

Gamma-Glutamyl-valyl-glycine can be synthesized through multiple pathways. One method involves the production of gamma-glutamyl-valine from glutamate and valine by the enzyme glutamate-cysteine ligase or by the transfer of the gamma-glutamyl group from glutathione to valine by gamma-glutamyltransferase. The resulting gamma-glutamyl-valine is then combined with glycine by glutathione synthetase to form this compound . Another pathway involves the transfer of the gamma-glutamyl residue from glutathione to the dipeptide valyl-glycine, primarily catalyzed by the Dug2p-Dug3p complex .

Chemical Reactions Analysis

Gamma-Glutamyl-valyl-glycine undergoes various chemical reactions, including hydrolysis and transpeptidation. The enzyme gamma-glutamyltransferase catalyzes the hydrolysis of gamma-glutamyl bonds and the transfer of the gamma-glutamyl group to amino acids or short peptides . Common reagents used in these reactions include glutathione and gamma-glutamyltransferase. The major products formed from these reactions are gamma-glutamyl compounds and free amino acids .

Mechanism of Action

Gamma-Glutamyl-valyl-glycine exerts its effects by acting as an agonist of the calcium-sensing receptor. This receptor is involved in the detection of calcium ions and plays a role in taste perception. When this compound binds to the calcium-sensing receptor, it enhances the preference for umami, fat, and sweet taste solutions without eliciting a taste of its own . This mechanism is thought to occur in the oral cavity, as confirmed by electrophysiological taste nerve responses .

Comparison with Similar Compounds

Gamma-Glutamyl-valyl-glycine is similar to other gamma-glutamyl peptides, such as glutathione (gamma-glutamyl-cysteine-glycine). Both compounds are involved in enhancing the flavor of foods and have roles in physiological processes. this compound is unique in its specific enhancement of umami, fat, and sweet tastes through its action on the calcium-sensing receptor . Other similar compounds include gamma-glutamyl-valine and gamma-glutamyl-glycine, which share structural similarities but may have different functional roles .

Properties

IUPAC Name

(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O6/c1-6(2)10(11(19)14-5-9(17)18)15-8(16)4-3-7(13)12(20)21/h6-7,10H,3-5,13H2,1-2H3,(H,14,19)(H,15,16)(H,17,18)(H,20,21)/t7-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXBLWNEFLKSSL-XVKPBYJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001019393
Record name L-gamma-Glutamyl-L-valylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38837-70-6
Record name L-gamma-Glutamyl-L-valylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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